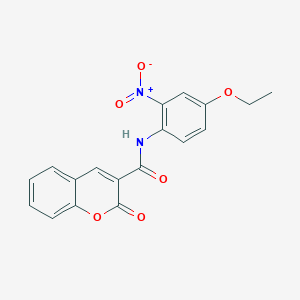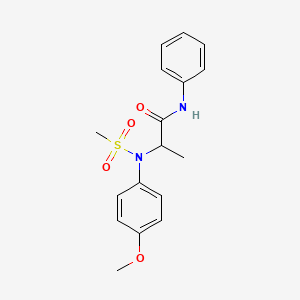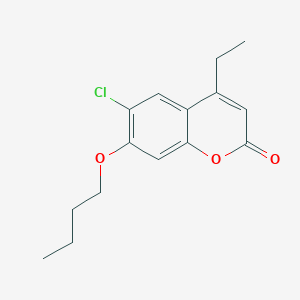
5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide, also known as AZ5104, is a small molecule drug that has been developed for the treatment of various types of cancer. It belongs to the class of sulfonamide compounds and has been shown to have potent anti-tumor activity in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in the formation of the mitotic spindle, which is necessary for cell division. By inhibiting tubulin polymerization, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that are necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its potency and selectivity. It has been shown to have high affinity for its target (tubulin) and to be highly effective at inhibiting its activity. In addition, it has a relatively low toxicity profile, meaning that it can be used at higher doses without causing significant harm to normal cells.
One limitation of using 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its solubility. It is poorly soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Direcciones Futuras
There are several future directions for research on 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of more effective formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide, which could help to identify patients who are most likely to benefit from treatment. Finally, there is interest in exploring the potential of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in combination with other anti-cancer agents, as well as in other indications beyond cancer.
Métodos De Síntesis
The synthesis of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with 2-methylphenylamine to yield 2-chloro-N-(2-methylphenyl)benzenesulfonamide. This intermediate is then reacted with 1-azepanecarbonyl chloride to give the final product, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide. The overall yield of this process is around 30%, and the purity of the final product is >98% (as determined by HPLC).
Aplicaciones Científicas De Investigación
5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. It has been shown to inhibit the growth of tumor cells both in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. In addition, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and doxorubicin.
Propiedades
IUPAC Name |
5-(azepane-1-carbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-8-4-5-9-18(15)22-27(25,26)19-14-16(10-11-17(19)21)20(24)23-12-6-2-3-7-13-23/h4-5,8-11,14,22H,2-3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGVFUSTPPIGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)

![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)

![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)
![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)


![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)